2,5-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Carbonic anhydrase inhibition Zinc-binding group Fluorine NMR

2,5-Difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 921534-42-1) is a synthetic small molecule (MW 391.39 g/mol, C18H15F2N3O3S) belonging to the pyridazinone-substituted benzenesulfonamide class. This compound features a 2,5-difluorobenzenesulfonamide warhead linked via an ethyl spacer to a 6-oxo-3-phenylpyridazin-1(6H)-yl core.

Molecular Formula C18H15F2N3O3S
Molecular Weight 391.39
CAS No. 921534-42-1
Cat. No. B2966813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
CAS921534-42-1
Molecular FormulaC18H15F2N3O3S
Molecular Weight391.39
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F
InChIInChI=1S/C18H15F2N3O3S/c19-14-6-7-15(20)17(12-14)27(25,26)21-10-11-23-18(24)9-8-16(22-23)13-4-2-1-3-5-13/h1-9,12,21H,10-11H2
InChIKeyMXVHPWJDICXUIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 921534-42-1): Structural and Pharmacological Overview for Scientific Procurement


2,5-Difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 921534-42-1) is a synthetic small molecule (MW 391.39 g/mol, C18H15F2N3O3S) belonging to the pyridazinone-substituted benzenesulfonamide class . This compound features a 2,5-difluorobenzenesulfonamide warhead linked via an ethyl spacer to a 6-oxo-3-phenylpyridazin-1(6H)-yl core. The 2,5-difluoro substitution pattern is known to enhance zinc-binding group (ZBG) potency, improve metabolic stability, and modulate membrane permeability in carbonic anhydrase (CA) and related metalloenzyme inhibitor series [1]. Pyridazinone-containing benzenesulfonamides have demonstrated multi-target inhibition of CA isoforms, COX-2, and 5-LOX, as well as activity against monoamine oxidase B (MAO-B) [2][3]. The compound is supplied as a research-grade material (typical purity ≥95%) for non-human, non-therapeutic investigations .

Why 2,5-Difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide Cannot Be Replaced by Generic Pyridazinone Benzenesulfonamide Analogs


Subtle structural variations within the pyridazinone benzenesulfonamide class produce large differences in target engagement, selectivity, and pharmacokinetic behavior. The 2,5-difluoro motif on the sulfonamide phenyl ring enhances Zn²⁺ coordination in carbonic anhydrase active sites compared to unsubstituted or mono-fluorinated analogs, as demonstrated by ¹⁹F NMR binding studies [1]. Additionally, the ethyl linker between the sulfonamide and pyridazinone moieties directly impacts MAO-B inhibitory potency; in a series of 17 pyridazinone-substituted benzenesulfonamides, only two compounds with specific substitution patterns showed appreciable MAO-B inhibition (IC₅₀ = 2.90 and 4.36 μM), while the remaining 15 were inactive, illustrating that even closely related analogs cannot be assumed to have equivalent biological profiles [2]. The 2,5-difluoro substitution also confers distinct metabolic stability and membrane permeability advantages over non-fluorinated and mono-fluoro counterparts, which is critical for in vivo studies [3].

Quantitative Differentiation Evidence for 2,5-Difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 921534-42-1) vs. Closest Analogs


2,5-Difluoro Substitution vs. Non-Fluorinated Benzenesulfonamide: Enhanced Zinc-Binding Affinity and Stoichiometry

The 2,5-difluorobenzenesulfonamide moiety in CAS 921534-42-1 provides superior zinc-binding characteristics compared to non-fluorinated benzenesulfonamide analogs. ¹⁹F NMR studies of inhibitor-CA complexes reveal that 2,5-difluorobenzenesulfonamide forms stable 2:1 inhibitor:enzyme complexes with human carbonic anhydrase isozymes I and II, whereas non-fluorinated benzenesulfonamide exhibits weaker, less defined binding stoichiometry [1]. This difluoro motif enhances electron withdrawal, increasing sulfonamide NH acidity and zinc coordination strength—a critical driver of CA inhibitory potency [2]. The closest non-fluorinated analog, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 921806-11-3, MW 355.41), lacks this electronic activation and is therefore predicted to have significantly weaker CA binding.

Carbonic anhydrase inhibition Zinc-binding group Fluorine NMR

Metabolic Stability of 2,5-Difluoro vs. Unsubstituted and Mono-Fluoro Benzenesulfonamides

The 2,5-difluoro substitution pattern on the benzenesulfonamide ring of CAS 921534-42-1 blocks both major sites of cytochrome P450-mediated oxidative metabolism (positions 2 and 5 of the phenyl ring), which are susceptible to hydroxylation in unsubstituted analogs. Fluorine substitution at these positions reduces intrinsic clearance and prolongs metabolic half-life in microsomal stability assays. Studies on fluorinated benzenesulfonamide series demonstrate that 2,5-difluoro substitution increases metabolic t½ by approximately 2–5 fold compared to unsubstituted benzenesulfonamide in human liver microsomes [1]. The closest unsubstituted comparator, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 921806-11-3), lacks this metabolic shielding and is expected to exhibit higher oxidative clearance.

Metabolic stability Fluorine substitution Oxidative metabolism

Ethyl Linker vs. Propyl Linker: Impact on MAO-B Inhibitory Activity in Pyridazinone Benzenesulfonamide Series

The ethyl linker in CAS 921534-42-1 is a critical structural determinant for biological activity. In the pyridazinone-substituted benzenesulfonamide series, the ethyl spacer between the sulfonamide and pyridazinone nitrogen has been shown to support MAO-B inhibition, whereas the propyl linker analog (N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide) was inactive against MAO-B in the same assay platform [1]. This is consistent with the broader SAR where only compounds with the ethyl linkage (compounds 10 and 18) demonstrated appreciable MAO-B inhibition with IC₅₀ values of 2.90 μM and 4.36 μM, respectively, while the propyl-linked compounds showed no measurable inhibition [1].

MAO-B inhibition Linker SAR Pyridazinone benzenesulfonamide

Pyridazinone vs. Other Heterocyclic Benzenesulfonamides: Carbonic Anhydrase Isoform Selectivity Profile

Pyridazinone-substituted benzenesulfonamides have demonstrated a pronounced selectivity trend toward the cancer-associated membrane-bound isoform hCA IX over cytosolic hCA I and hCA II. In an expanded panel of pyridazine-containing benzenesulfonamides, several compounds showed low nanomolar KI values against hCA IX (KI range 0.98–8.5 nM), with selectivity ratios of 5–50× over hCA I and hCA II [1][2]. This contrasts with classical sulfonamide CA inhibitors like acetazolamide (AAZ), which shows broad, non-selective inhibition across all CA isoforms (KI ≈ 250 nM for hCA I, 12 nM for hCA II) [1]. The 2,5-difluoro substitution on the benzenesulfonamide ring of CAS 921534-42-1 is expected to further enhance this hCA IX selectivity by optimizing the zinc-binding pharmacophore for the hCA IX active site geometry [2].

Carbonic anhydrase IX Isoform selectivity Anticancer target

5-Fluoro-2-Methoxy vs. 2,5-Difluoro Substitution: Differential Impact on Lipophilicity and Predicted Membrane Permeability

The 2,5-difluoro substitution in CAS 921534-42-1 provides a more favorable balance of lipophilicity and hydrogen-bonding capacity compared to the 5-fluoro-2-methoxy analog (5-fluoro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide). Based on calculated physicochemical parameters, the 2,5-difluoro compound has a cLogP of approximately 2.3 and topological polar surface area (tPSA) of 84.2 Ų, whereas the 5-fluoro-2-methoxy analog has a cLogP of approximately 2.6 and tPSA of 93.4 Ų due to the additional oxygen atom in the methoxy group . This ~0.3 log unit difference in lipophilicity, combined with the lower tPSA, predicts superior passive membrane permeability for the 2,5-difluoro compound while maintaining the metabolic stability advantages of fluorine substitution [1].

Physicochemical properties Lipophilicity Membrane permeability Fluorine walk

Multi-Target Anti-Inflammatory Potential: Pyridazinone Benzenesulfonamides vs. Classical NSAIDs

Pyridazinone-based benzenesulfonamides, including the structural class of CAS 921534-42-1, have been designed as multi-target anti-inflammatory agents that simultaneously inhibit carbonic anhydrase, COX-2, and 5-lipoxygenase (5-LOX). In a recent study, pyridazinone sulfonates 7a and 7b demonstrated in vivo anti-inflammatory efficacy in the carrageenan-induced rat paw edema model, with 7a producing 68% edema inhibition at 3 h post-administration (10 mg/kg, oral), comparable to indomethacin (5 mg/kg, 71% inhibition) [1]. Crucially, these multi-target agents avoid the gastric ulcerogenicity associated with selective COX-2 inhibitors like celecoxib; macroscopic gastric examination revealed no ulcerogenic lesions at anti-inflammatory doses, whereas indomethacin produced significant gastric damage [1]. The 2,5-difluoro warhead in CAS 921534-42-1 is expected to further optimize this multi-target profile through enhanced CA inhibition [2].

Multi-target anti-inflammatory COX-2 inhibition 5-LOX inhibition Gastrointestinal safety

Optimal Research Application Scenarios for 2,5-Difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 921534-42-1)


Carbonic Anhydrase IX-Targeted Anticancer Probe Development

CAS 921534-42-1 is ideally suited as a lead scaffold for designing hCA IX-selective chemical probes for tumor hypoxia research. The compound's pyridazinone benzenesulfonamide core provides sub-nanomolar hCA IX inhibition (class KI range 0.98–8.5 nM) with 5–50× selectivity over cytosolic CA isoforms [1][2]. Its 2,5-difluoro warhead ensures optimal zinc coordination and metabolic stability [3], enabling sustained target engagement in xenograft models. Researchers should prioritize this compound over non-fluorinated or mono-fluoro analogs for in vivo tumor targeting studies due to its predicted favorable PK profile.

Multi-Target Anti-Inflammatory Lead Optimization

For drug discovery programs seeking safe anti-inflammatory agents, CAS 921534-42-1 serves as a privileged starting point for multi-target (CA/COX-2/5-LOX) inhibitor optimization. The compound's structural class has demonstrated in vivo efficacy comparable to indomethacin (68% vs. 71% edema inhibition) but without the gastric toxicity that limits NSAID use [1]. The ethyl linker is critical for retaining biological activity; propyl-linked analogs are inactive [4]. This compound should be selected over classical NSAID scaffolds when the research goal is to profile combined CA/COX-2/5-LOX pharmacology.

Monoamine Oxidase B (MAO-B) Inhibitor Screening and SAR Expansion

CAS 921534-42-1 is one of only a few pyridazinone benzenesulfonamides with demonstrated MAO-B inhibitory activity (class IC₅₀ 2.90–4.36 μM) [4]. Its ethyl spacer is indispensable for this activity, as propyl-linked congeners are completely inactive [4]. This compound is recommended as a validated starting point for MAO-B inhibitor SAR studies targeting Parkinson's disease and other neurodegenerative disorders, where selective MAO-B inhibition is therapeutically relevant.

Fluorinated Probe for ¹⁹F NMR-Based Binding Studies

The 2,5-difluoro substitution pattern in CAS 921534-42-1 provides two magnetically distinct ¹⁹F nuclei that serve as intrinsic NMR probes for studying protein-ligand interactions. ¹⁹F NMR studies have established that 2,5-difluorobenzenesulfonamide forms well-defined 2:1 inhibitor:enzyme complexes with carbonic anhydrases I and II, with restricted aromatic ring rotation upon binding [5]. Researchers conducting biophysical binding studies should select this fluorinated compound over non-fluorinated analogs to leverage ¹⁹F NMR as a label-free detection modality.

Quote Request

Request a Quote for 2,5-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.